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Introduction

Self-Aligned Double Patterning (SADP) is a critical enabling technology for continued scaling in
semiconductor manufacturing, allowing the fabrication of features with pitches smaller than the
resolution limit of conventional lithography. A key step in the SADP workflow is the conformal
deposition of a spacer material, which defines the final critical dimension.
Bis(diethylamino)silane (BDEAS), with the chemical formula SiH2(N(CzHs)2)2, is a versatile
precursor for the deposition of high-quality silicon-containing thin films, such as silicon dioxide
(SiO2) and silicon nitride (SiN), at low temperatures. Its high vapor pressure and thermal
stability make it an excellent candidate for Atomic Layer Deposition (ALD) and Plasma-
Enhanced Chemical Vapor Deposition (PECVD), enabling the precise thickness control and
conformality required for advanced SADP processes.[1]

This document provides detailed application notes and experimental protocols for the use of
BDEAS in the SADP process for fabricating dense line-space patterns.

Data Presentation
BDEAS Precursor Properties
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Property Value

Chemical Formula SiH2(N(C2H5s)2)2
Molecular Weight 174.36 g/mol
Appearance Colorless liquid
Boiling Point 70 °C @ 30 mmHg
Vapor Pressure ~3 Torr @ 20 °C

ical . [ | L Eil

Parameter SiO2 (PEALD) SiN (PEALD)
Precursor BDEAS, Oz plasma BDEAS, N2 plasma
Deposition Temperature 100 - 400 °C 200 - 400 °C

BDEAS Pulse Time 1.0-20s 05-20s

Reactant Pulse Time 2.0- 8.0 s (O2 plasma) 5.0 - 10.0 s (N2 plasma)
Plasma Power 100 - 300 W 100 - 400 W

Growth per Cycle (GPC) 0.8 - 1.7 Alcycle 0.3-1.0 Alcycle
Refractive Index ~1.46 ~1.9-20

Film Density ~2.2 g/lcm3 ~2.5-2.8g/lcm?

Etch Selectivity of BDEAS-Deposited Films in SADP

The success of the SADP process is critically dependent on the etch selectivity between the
spacer, mandrel, and underlying layers. Below are typical etch selectivity values for SiO2 and
SiN spacers in relevant plasma chemistries.
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Typical Etch
. Mandrel/Substrate Etch Gas Selectivity
Spacer Material . .
Material Chemistry (Spacer:MandrellS
ubstrate)
) Amorphous Carbon )
SiO2 02/Nz plasma High (>20:1)
(a-C)
) . ] Fluorocarbon (e.g., Moderate to High (5:1
SiO2 Silicon (Si)
CF4, CHFs3) plasma to >20:1)
) Amorphous Carbon )
SiN O2/N2 plasma High (>20:1)
(a-C)
SiN Silicon (Si) HBr/O2 plasma High (>15:1)
SiN SiO2 Hot Phosphoric Acid High (>50:1)

Experimental Protocols
Protocol 1: SiO2 Spacer Deposition using PEALD with
BDEAS for SADP

This protocol describes the deposition of a conformal SiO2 spacer on a patterned mandrel.
1. Substrate Preparation:

» Start with a silicon wafer with a patterned mandrel structure. The mandrel can be made of
amorphous carbon (a-C) or other materials with high etch selectivity to the SiO2 spacer.

o Ensure the wafer is clean and free of organic residues by performing a standard pre-
deposition clean.

2. PEALD System Preparation:

» Load the BDEAS precursor into a suitable bubbler and heat to the desired temperature to
achieve stable vapor pressure.

o Set the ALD reactor chamber to the desired deposition temperature, typically between 200
°C and 350 °C.

3. SiOz2 Deposition Cycle:
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Step 1 (BDEAS Pulse): Introduce BDEAS vapor into the chamber for a pulse duration of 1.5
seconds.

Step 2 (Purge): Purge the chamber with an inert gas (e.g., Ar or N2) for 5.0 seconds to
remove unreacted precursor and byproducts.

Step 3 (O2 Plasma Pulse): Introduce O2 gas and strike a plasma for 5.0 seconds. The
plasma power is typically set between 100 W and 300 W.

Step 4 (Purge): Purge the chamber with an inert gas for 5.0 seconds.

Repeat this cycle until the desired SiOz spacer thickness is achieved. The thickness is
determined by the number of cycles and the growth per cycle (GPC).

. Post-Deposition:

Unload the wafer from the ALD chamber.
The wafer is now ready for the subsequent spacer etch and mandrel removal steps of the
SADP process.

Protocol 2: General Self-Alighed Double Patterning
(SADP) Process Flow

This protocol outlines the key steps in a typical Spacer-is-Dielectric (SID) SADP process,
incorporating the BDEAS-based spacer deposition.

. Mandrel Patterning:

Deposit a mandrel material layer (e.g., amorphous carbon) on the substrate.
Use standard photolithography and etching techniques to pattern the mandrel, defining the
initial features at twice the final desired pitch.

. Spacer Deposition (using BDEAS):

Conformally deposit the spacer material (e.g., SiOz or SiN) over the patterned mandrel using
ALD or PECVD with BDEAS as the precursor, following a protocol similar to Protocol 1. The
thickness of the deposited spacer will determine the final feature size.

. Spacer Etch (Anisotropic Etch):

Perform an anisotropic plasma etch to remove the spacer material from the top of the
mandrel and the areas between the mandrel features, leaving the spacer only on the
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sidewalls of the mandrel.
» For a SiO:z spacer, a fluorocarbon-based plasma (e.g., CF4/Ar) is typically used.

4. Mandrel Removal:

» Selectively etch away the mandrel material, leaving the spacer features behind.
e For an amorphous carbon mandrel, an Oz or N2/Hz plasma etch is effective and provides
high selectivity to a SiO2 or SiN spacer.

5. Pattern Transfer:

e The remaining spacer pattern now acts as a hard mask. Use this mask to etch the underlying
substrate or hardmask layer to transfer the high-resolution pattern. The pitch of the final
pattern is half that of the original mandrel pattern.

Visualizations
BDEAS ALD Surface Reaction Mechanism

The following diagram illustrates the proposed surface reaction mechanism for the plasma-
enhanced atomic layer deposition of SiOz using BDEAS and an oxygen plasma.
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Caption: BDEAS ALD reaction cycle for SiO2z deposition.

Self-Aligned Double Patterning (SADP) Workflow

The diagram below outlines the key steps in a typical Spacer-is-Dielectric (SID) SADP process.
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Caption: Key steps in the Spacer-is-Dielectric (SID) SADP process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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